molecular formula C6H9NO2 B2466088 3-Oxa-6-azabicyclo[3.2.1]octan-7-one CAS No. 1782361-57-2

3-Oxa-6-azabicyclo[3.2.1]octan-7-one

Cat. No. B2466088
CAS RN: 1782361-57-2
M. Wt: 127.143
InChI Key: YQYLSZKCXQYNQA-UHFFFAOYSA-N
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Description

“3-Oxa-6-azabicyclo[3.2.1]octan-7-one” is a chemical compound with the CAS Number: 1782361-57-2 . It has a molecular weight of 127.14 . The IUPAC name for this compound is (1R,5S)-3-oxa-6-azabicyclo[3.2.1]octan-7-one .


Synthesis Analysis

The synthesis of this compound has been achieved through various methods. One approach involves the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold . Another method involves a desymmetrization process starting from achiral tropinone derivatives . A different synthesis method involves the anionic ring-opening polymerization of a bicyclic oxalactam .


Molecular Structure Analysis

The InChI code for “3-Oxa-6-azabicyclo[3.2.1]octan-7-one” is 1S/C6H9NO2/c8-6-4-1-5(7-6)3-9-2-4/h4-5H,1-3H2,(H,7,8) . This code provides a standard way to encode the compound’s molecular structure and is used worldwide to communicate and exchange information about chemical substances .


Chemical Reactions Analysis

The compound has been used in the synthesis of tropane alkaloids, which display a wide array of interesting biological activities . The 8-azabicyclo[3.2.1]octane scaffold, which is the central core of the family of tropane alkaloids, can be constructed using this compound .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 127.14 . Its IUPAC name is (1R,5S)-3-oxa-6-azabicyclo[3.2.1]octan-7-one . More detailed physical and chemical properties were not found in the retrieved papers.

Scientific Research Applications

Drug Discovery

“3-Oxa-6-azabicyclo[3.2.1]octan-7-one” is a nitrogen-containing heterocycle with significant potential in the field of drug discovery . Its unique structure makes it a key synthetic intermediate in several total syntheses .

Total Synthesis of Target Molecules

This compound has been applied as a key synthetic intermediate in the total synthesis of several target molecules . Its unique structure can make it a challenging scaffold to acquire .

Biomass Valorization

Researchers are focusing on the valorization of biomass-derived compounds through photochemical transformations . “3-Oxa-6-azabicyclo[3.2.1]octan-7-one” could potentially play a role in this area.

Palladium-Catalyzed Reactions of Aziridines

There is ongoing research on palladium-catalyzed reactions of aziridines . Given its structure, “3-Oxa-6-azabicyclo[3.2.1]octan-7-one” could be involved in these reactions.

Photochemistry and Photocatalysis

The compound could have applications in the field of photochemistry and photocatalysis . These are areas of synthetic organic chemistry that could benefit from its unique structure .

Synthesis of Bioactive Molecules

“3-Oxa-6-azabicyclo[3.2.1]octan-7-one” could be used in the synthesis of bioactive molecules . Its unique structure and synthetic potential make it a valuable tool in this field .

Traditional Chinese Herbal Medicine

The scientific community has shown interest in this core since 2014 after Massiot’s group reported a series of structurally related cytisine-like alkaloids from the roots and stems of Ormosia hosier, a plant employed in traditional Chinese herbal medicine .

Nematicidal Activities

Preliminary bioassay results showed that targeted compounds exhibited good nematicidal activities against Meloidogyne incognita . This suggests that “3-Oxa-6-azabicyclo[3.2.1]octan-7-one” could potentially be used in the development of new nematicides .

Future Directions

The compound has potential applications in the synthesis of tropane alkaloids, which have a wide array of biological activities . Future research could focus on improving the synthesis methods and exploring other potential applications of this compound.

properties

IUPAC Name

3-oxa-6-azabicyclo[3.2.1]octan-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO2/c8-6-4-1-5(7-6)3-9-2-4/h4-5H,1-3H2,(H,7,8)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQYLSZKCXQYNQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2COCC1NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

127.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Oxa-6-azabicyclo[3.2.1]octan-7-one

CAS RN

1782361-57-2
Record name 3-oxa-6-azabicyclo[3.2.1]octan-7-one
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